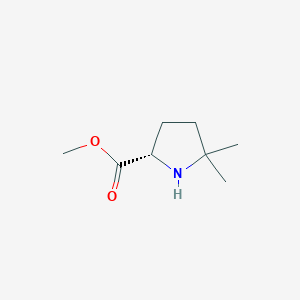![molecular formula C8H6N2O B1500527 Pyrrolo[1,2-c]pyrimidin-3-carbaldehyd CAS No. 251102-28-0](/img/structure/B1500527.png)
Pyrrolo[1,2-c]pyrimidin-3-carbaldehyd
Übersicht
Beschreibung
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Synthetic Routes and Reaction Conditions:
Base-Induced Condensation: One common synthetic route involves the base-induced condensation of pyrrolo-2-carbaldehydes with either TosMIC (toluenesulfonylmethyl isocyanide) or ethyl isocyanoacetate. This method typically requires a strong base such as sodium hydride (NaH) and is conducted under anhydrous conditions.
Cross-Coupling Reactions: Another approach involves cross-coupling reactions, where pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is synthesized through palladium-catalyzed coupling reactions between pyrrolo[1,2-c]pyrimidine and appropriate halides or triflates.
Industrial Production Methods: Industrial production of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde can undergo oxidation reactions to form pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in pyrrolo[1,2-c]pyrimidine-3-ethanol.
Substitution: Substitution reactions at the pyrimidine ring can introduce various functional groups, leading to derivatives with diverse chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reduction: Pyrrolo[1,2-c]pyrimidine-3-ethanol
Substitution: Various substituted pyrrolo[1,2-c]pyrimidines
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
Mode of Action
Similar compounds have been found to interact with various targets leading to different biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemische Analyse
Biochemical Properties
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell . Additionally, Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde can bind to DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde can modulate gene expression by interacting with transcription factors or directly binding to DNA . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing the risks .
Metabolic Pathways
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups into the compound, facilitating its excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For example, it can inhibit glycolysis by targeting glycolytic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .
Transport and Distribution
The transport and distribution of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde play a significant role in directing it to these compartments . For instance, nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct it to the mitochondria, where it can influence mitochondrial function and metabolism .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrimidines
Pyrrolopyrazines
Indoles
Eigenschaften
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFULJJNXRMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665445 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-28-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-b]pyridin-6-ylmethanol](/img/structure/B1500444.png)




![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)






![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)

